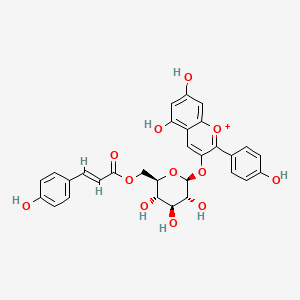

Pelargonidin 3-(6-p-coumaroyl)glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H27O12+ |

|---|---|

Molecular Weight |

579.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-26(36)27(37)28(38)30(42-24)41-23-13-20-21(34)11-19(33)12-22(20)40-29(23)16-4-8-18(32)9-5-16/h1-13,24,26-28,30,36-38H,14H2,(H3-,31,32,33,34,35)/p+1/t24-,26-,27+,28-,30-/m1/s1 |

InChI Key |

VZPBBOAZFCREMQ-SHPGVJHPSA-O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Metabolic Transformations

Enzymatic Steps and Gene Regulation in Anthocyanin Biosynthesis Leading to Pelargonidin (B1210327) 3-(6-p-coumaroyl)glucoside

The biosynthesis of Pelargonidin 3-(6-p-coumaroyl)glucoside is a multi-step process that occurs as a branch of the general flavonoid pathway. nih.gov It begins with the formation of the anthocyanidin core, pelargonidin, which then undergoes sequential modifications by specific enzymes. These final modification steps, which involve glycosylation and acylation, are critical for the stability and color properties of the final pigment molecule. nih.govnih.gov The entire pathway is tightly regulated at the genetic level, ensuring the production of these compounds in specific tissues and at specific developmental stages.

The formation of this compound from its aglycone precursor, pelargonidin, is catalyzed by two primary classes of enzymes: glycosyltransferases (GTs) and acyltransferases (ATs). frontiersin.orgmdpi.com

First, a glycosyltransferase attaches a glucose molecule to the pelargonidin core. The key enzyme in this step is UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) . This enzyme transfers a glucosyl moiety from a UDP-glucose donor to the hydroxyl group at the C3 position of the pelargonidin C-ring, forming Pelargonidin 3-O-glucoside. mdpi.comresearchgate.net This initial glycosylation is often a prerequisite for subsequent acylation. nih.gov

Following glycosylation, an acyltransferase catalyzes the attachment of a p-coumaroyl group. The enzymes responsible belong to the BAHD acyltransferase family . nih.govvu.nl Specifically, an anthocyanin acyltransferase (AAT) utilizes p-coumaroyl-CoA as an acyl donor and transfers the p-coumaroyl group to the 6-hydroxyl position of the glucose moiety attached to the pelargonidin. researchgate.netmdpi.com This results in the final product, this compound. The acylation of anthocyanins with aromatic acids, such as p-coumaric acid, is known to enhance pigment stability. researchgate.net

The expression of the genes encoding these enzymes is often regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which control the entire anthocyanin biosynthetic pathway. vu.nlmdpi.com

Table 1: Key Modifying Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Type | Substrate(s) | Product | Cofactor/Donor |

|---|---|---|---|---|

| Glycosyltransferase (GT) | UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) | Pelargonidin | Pelargonidin 3-O-glucoside | UDP-glucose |

| Acyltransferase (AT) | Anthocyanin 3-glucoside 6''-O-acyltransferase | Pelargonidin 3-O-glucoside | This compound | p-Coumaroyl-CoA |

The synthesis of this compound from the anthocyanidin core involves two distinct enzymatic reactions:

Glycosylation Reaction:

Enzyme: UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT)

Reaction: Pelargonidin + UDP-glucose → Pelargonidin 3-O-glucoside + UDP

Description: This reaction involves the transfer of a glucose unit from an activated sugar donor, UDP-glucose, to the 3-hydroxyl group of the pelargonidin C-ring. modelseed.org This step is crucial as it increases the water solubility of the anthocyanin and prepares the molecule for the subsequent acylation.

Acylation Reaction:

Enzyme: Anthocyanin acyltransferase (AAT)

Reaction: Pelargonidin 3-O-glucoside + p-Coumaroyl-CoA → this compound + Coenzyme A (CoA)

Description: This is an esterification reaction where the p-coumaroyl group from p-coumaroyl-CoA is transferred to the 6-hydroxyl group of the glucose moiety of Pelargonidin 3-O-glucoside. researchgate.netmdpi.com

Reaction Mechanism: Anthocyanin acyltransferases (AATs) are proposed to function via a general acid/base catalysis mechanism. researchgate.net This mechanism involves the formation of a ternary complex between the enzyme, the acyl donor (p-coumaroyl-CoA), and the acyl acceptor (Pelargonidin 3-O-glucoside). researchgate.net Within the enzyme's active site, highly conserved histidine and aspartic acid residues are believed to play critical roles in catalysis, facilitating the nucleophilic attack of the sugar's hydroxyl group on the thioester bond of the acyl-CoA, leading to the formation of the ester linkage and the release of Coenzyme A. researchgate.net

Intermediates and Related Metabolites within the Flavonoid Pathway

The synthesis of this compound is deeply embedded within the broader flavonoid biosynthetic pathway, which itself is a major branch of the general phenylpropanoid pathway. The pathway begins with the amino acid Phenylalanine and generates a series of intermediate compounds before branching toward specific flavonoid classes.

The core pathway leading to the pelargonidin aglycone proceeds as follows:

Phenylalanine is converted through the general phenylpropanoid pathway to produce p-Coumaroyl-CoA .

Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin (B18129) Chalcone . nih.gov

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into Naringenin , a key flavanone (B1672756) intermediate. mdpi.com

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin at the C3 position to produce the dihydroflavonol Dihydrokaempferol (DHK) . nih.govmdpi.com

Dihydroflavonol 4-reductase (DFR) reduces DHK to form the colorless Leucopelargonidin (B191709) . mdpi.commdpi.com

Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucopelargonidin to produce the unstable colored anthocyanidin, Pelargonidin . nih.govmdpi.com

From this point, the specific modifications discussed previously occur: 7. Pelargonidin is glycosylated by 3GT to form Pelargonidin 3-O-glucoside . researchgate.net 8. Pelargonidin 3-O-glucoside is then acylated by an AAT to yield the final product, This compound . researchgate.netmdpi.com

The presence or absence of other modifying enzymes, such as Flavonoid 3'-hydroxylase (F3'H) or Flavonoid 3',5'-hydroxylase (F3'5'H), acting on the intermediates naringenin or dihydrokaempferol, determines whether the pathway branches toward the synthesis of cyanidin-based (red/magenta) or delphinidin-based (purple/blue) anthocyanins, respectively. mdpi.comnih.gov

Table 3: Key Intermediates in the Biosynthesis of this compound

| Metabolite | Compound Class | Position in Pathway |

|---|---|---|

| p-Coumaroyl-CoA | Phenylpropanoid | General Phenylpropanoid Pathway Product / CHS Substrate |

| Naringenin Chalcone | Chalcone | Product of CHS |

| Naringenin | Flavanone | Product of CHI |

| Dihydrokaempferol (DHK) | Dihydroflavonol | Product of F3H |

| Leucopelargonidin | Leucoanthocyanidin | Product of DFR |

| Pelargonidin | Anthocyanidin | Product of ANS / Substrate for 3GT |

| Pelargonidin 3-O-glucoside | Anthocyanin | Product of 3GT / Substrate for AAT |

Advanced Methodologies for Extraction, Isolation, and Purification

Optimization of Extraction Techniques for Complex Biological Matrices

The initial step in studying Pelargonidin (B1210327) 3-(6-p-coumaroyl)glucoside involves its efficient extraction from plant tissues. The complexity of these biological matrices necessitates the optimization of extraction techniques to maximize yield and minimize degradation of the target compound.

A common approach for the extraction of pelargonidin glycosides involves the use of acidified solvents. For instance, general methods for pelargonidin glycoside extraction have utilized ethanol (B145695) acidified with hydrochloric acid or maceration with acidified acetic acid and methanol (B129727). researchgate.net In more targeted metabolomic studies, a frequently used solvent system for the extraction of semi-polar metabolites, including acylated anthocyanins, from lyophilized and ground plant tissue is a mixture of 75% (v/v) methanol and 0.1% (v/v) formic acid. researchgate.net The use of weak organic acids like formic acid is often preferred over strong mineral acids to prevent the hydrolysis of the acyl group, which is a key structural feature of Pelargonidin 3-(6-p-coumaroyl)glucoside.

The optimization of extraction parameters is critical. Techniques such as ultrasound-assisted extraction (UAE) and heat-assisted extraction (HAE) have been optimized for anthocyanin recovery from various plant sources. researchgate.net For example, in the optimization of anthocyanin extraction from Sicana odorifera fruit epicarp, response surface methodology (RSM) was used to determine the ideal conditions for HAE (62 minutes, 90 °C, 27% ethanol) and UAE (23 minutes, 500 W, 40% ethanol). researchgate.net While these specific parameters were optimized for a different plant matrix, the principles of optimizing time, temperature, solvent composition, and extraction method are directly applicable to the extraction of this compound.

A study on the extraction of phenolic compounds from orange by-products utilized a Box-Behnken design to optimize ultrasound-assisted extraction via sonotrode. nih.gov The variables included the percentage of ethanol in water, time, amplitude, and pulse, demonstrating the multi-faceted nature of extraction optimization. nih.gov For enzyme-assisted extraction (EAE) of anthocyanins from eggplant peel, parameters such as enzyme concentration, temperature, and maceration time were optimized to enhance yield. nih.gov These advanced optimization strategies are essential for developing robust and efficient protocols for extracting this compound from various plant sources.

Chromatographic and Resin-Based Approaches for Isolation and Purification

Following extraction, the crude extract contains a complex mixture of compounds, from which this compound must be isolated and purified. Chromatographic and resin-based techniques are indispensable in this regard.

High-performance liquid chromatography (HPLC) is a cornerstone for the separation of anthocyanins. Reversed-phase HPLC, often with a C18 column, is widely used. The mobile phase typically consists of an acidified aqueous solution and an organic solvent, such as methanol or acetonitrile. A gradient elution is commonly employed to achieve optimal separation of the various anthocyanins present in an extract. For instance, in the analysis of pelargonidin derivatives in Gentiana lutea L. var. aurantiaca, HPLC coupled with electrospray ionization and tandem mass spectrometry (HPLC-ESI-MS/MS) was used to separate and identify a range of pelargonidin glycosides, including Pelargonidin 3-O-(6-p-coumaroyl)glucoside. plos.org

Resin-based chromatography is a valuable technique for the initial purification and fractionation of anthocyanins from crude extracts. Macroporous resins can effectively adsorb anthocyanins, allowing for the removal of sugars, organic acids, and other water-soluble impurities. The adsorbed anthocyanins are then eluted with an organic solvent, often ethanol or methanol. This step significantly concentrates the anthocyanin fraction and prepares it for further high-resolution purification by techniques like preparative HPLC.

High-speed counter-current chromatography (HSCCC) has also been successfully employed for the purification of pelargonidin glycosides, yielding high-purity compounds. google.com This technique avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the target compounds.

The selection of the appropriate chromatographic technique, or a combination thereof, is dependent on the specific characteristics of the plant matrix and the desired purity of the final product.

Strategies for Purity Assessment in Research Applications

Ensuring the purity of isolated this compound is critical for its use in research applications. A combination of analytical techniques is typically employed for comprehensive purity assessment.

High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a primary tool for assessing the purity of an isolated anthocyanin. The peak area of the target compound relative to the total peak area at a specific wavelength (typically around 520 nm for pelargonidin derivatives) provides a quantitative measure of purity.

For unambiguous identification and structural confirmation, which is an integral part of purity assessment, liquid chromatography-mass spectrometry (LC-MS) is the gold standard. mtoz-biolabs.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the compound's structure, confirming the identity of the aglycone (pelargonidin), the sugar moiety (glucose), and the acyl group (p-coumaroyl). In the analysis of Gentiana lutea L. var. aurantiaca, HPLC-ESI-MS/MS was instrumental in identifying Pelargonidin 3-O-(6-p-coumaroyl)glucoside and differentiating it from other structurally similar pelargonidin derivatives. plos.org

The following table presents data from a study on Gentiana lutea L. var. aurantiaca, illustrating the relative abundance of this compound at different developmental stages of the petals, as determined by HPLC-ESI-MS/MS. Such data is vital for understanding the biosynthesis of the compound and for targeting the optimal developmental stage for its extraction.

| Developmental Stage | Relative Abundance of Pelargonidin 3-O-(6-p-coumaroyl)glucoside (% of total identified pelargonidin derivatives) |

| Stage 1 (S1) | Present |

| Stage 3 (S3) | Increased abundance compared to S1 |

| Stage 5 (S5) | Highest abundance |

Data adapted from Diretto et al. (2019). The original data was presented as fold change over an internal standard; this table provides a qualitative representation of the relative abundance trend. plos.org

Ultimately, a multi-faceted approach combining chromatographic separation with advanced spectrometric techniques is essential for the robust extraction, isolation, purification, and purity assessment of this compound for scientific investigation.

State of the Art Analytical Characterization and Structural Confirmation

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the separation, identification, and quantification of Pelargonidin (B1210327) 3-(6-p-coumaroyl)glucoside from complex plant extracts. nih.govnih.gov These methods are essential for isolating the compound from other structurally similar anthocyanins and flavonoids that often co-exist in nature.

Reversed-phase (RP) chromatography is the most common mode of separation, typically employing a C18 stationary phase. The mobile phase usually consists of a binary gradient system of acidified water (using formic acid or acetic acid) and an organic solvent, such as methanol (B129727) or acetonitrile. bohrium.comnih.gov The acidic conditions are crucial for maintaining the anthocyanin in its stable flavylium (B80283) cation form, which is essential for good peak shape and retention. nih.govbohrium.com

UHPLC, which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. nih.gov This allows for more efficient screening of numerous samples and better separation of isomeric compounds. Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the characteristic absorbance of the compound. For Pelargonidin 3-(6-p-coumaroyl)glucoside, monitoring is typically conducted at its visible maximum absorption wavelength (λmax) around 510-520 nm. manchester.ac.uk Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Table 1: Typical HPLC/UHPLC Parameters for the Analysis of Acylated Anthocyanins

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC; <150 mm length, <2.1 mm id, <2 µm for UHPLC) | nih.govnih.gov |

| Mobile Phase A | Water with 0.5% - 5% formic acid or acetic acid | nih.govbohrium.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.5% - 5% formic acid | nih.govbohrium.com |

| Elution Mode | Gradient elution | nih.govnih.gov |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UHPLC) | nih.govnih.gov |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector at ~515 nm | manchester.ac.uk |

| Column Temperature | 25 - 40 °C | oup.com |

Mass Spectrometry (MS) Applications: Tandem Mass Spectrometry (MS/MS) and Advanced Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most powerful tool for the structural elucidation of anthocyanins. bohrium.com It provides precise molecular weight information and, through fragmentation analysis, reveals details about the compound's constituent parts.

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like anthocyanins. oup.com It generates intact molecular ions with minimal in-source fragmentation. For this compound, ESI in positive ion mode typically produces a protonated molecular ion [M+H]⁺ or the molecular ion [M]⁺. Given the molecular formula C₃₀H₂₇O₁₂, the expected monoisotopic mass is approximately 579.15 Da. nagoya-u.ac.jpipi-singapore.org

The true power of MS is realized with tandem mass spectrometry (MS/MS or MS²). In this technique, the parent ion of interest (e.g., m/z 579) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. For this compound, the fragmentation pattern is highly predictable:

Loss of the p-coumaroyl group: A characteristic neutral loss of 146 Da (C₉H₆O₂) occurs, corresponding to the p-coumaroyl moiety. This yields a fragment ion at m/z 433, which represents the Pelargonidin 3-glucoside. biologic.net

Loss of the glucose moiety: A subsequent neutral loss of 162 Da (C₆H₁₀O₅) from the m/z 433 fragment occurs, corresponding to the glucose unit. This results in the most stable fragment, the pelargonidin aglycone, at m/z 271. biologic.netmdpi.com

This sequential loss confirms the presence and identity of the three core components: the pelargonidin aglycone, a hexose (B10828440) sugar (glucose), and a p-coumaroyl group.

Table 2: ESI-MS/MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Identity/Description | Reference |

|---|---|---|---|

| 579.15 | [M]⁺ | Molecular ion of this compound | nagoya-u.ac.jpipi-singapore.org |

| 433.11 | [M - 146]⁺ | Fragment resulting from the loss of the p-coumaroyl group (Pelargonidin 3-glucoside) | biologic.netmdpi.com |

| 271.06 | [M - 146 - 162]⁺ | Fragment resulting from the subsequent loss of the glucose moiety (Pelargonidin aglycone) | biologic.netmdpi.com |

Probe Electrospray Ionization (PESI) is an ambient ionization mass spectrometry technique that enables the rapid, high-throughput analysis of metabolites directly from samples with little to no preparation. Developed as a tool for real-time analysis, PESI utilizes a fine, solid needle probe that is simply touched to the sample surface (e.g., a fruit peel or leaf) to pick up a minute amount of analyte. biologic.net The probe is then subjected to a high voltage, inducing electrospray ionization directly from the needle tip into the mass spectrometer.

This technique circumvents the time-consuming liquid chromatography step, making it ideal for large-scale screening applications in plant science and breeding. Research has demonstrated that PESI coupled with tandem mass spectrometry (PESI/MS/MS) can successfully detect and distinguish dozens of anthocyanins from various horticultural crops in under three minutes per sample. bohrium.com The method is sensitive enough to perform qualitative analysis on micro-scale regions of a plant, such as the individual achenes on a strawberry. bohrium.com While PESI/MS/MS has been validated as a powerful tool for the rapid profiling of anthocyanins in general, its application specifically documented for the high-throughput screening of this compound is an emerging area of research. biologic.net

Complementary Spectroscopic Techniques for Structural Elucidation

While LC-MS/MS is highly effective, full structural confirmation often requires complementary spectroscopic data, primarily from UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy: This technique provides preliminary identification based on the electronic absorption properties of the molecule. The UV-Vis spectrum of this compound shows two characteristic absorption maxima. One peak appears in the visible region, typically around 515 nm, which is characteristic of the pelargonidin chromophore and is responsible for its red-orange color. A second major peak is observed in the UV region, around 310-315 nm, which is indicative of the presence of the p-coumaric acid acyl group. manchester.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive analytical method for complete and unambiguous structural elucidation. While MS/MS can confirm the components of the molecule, it generally cannot determine the exact linkage positions, such as where the sugar is attached to the aglycone or where the acyl group is attached to the sugar. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of all atoms in the molecule. For this compound, NMR is essential to confirm that the glucose is attached at the C3 position of the pelargonidin core and, crucially, that the p-coumaroyl group is esterified to the C6 position of the glucose moiety.

Table 3: Spectroscopic Data for this compound

| Technique | Characteristic Data | Significance | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax ≈ 312 nm | Indicates presence of p-coumaroyl acyl group | manchester.ac.uk |

| λmax ≈ 515 nm | Indicates pelargonidin-3-glycoside chromophore | manchester.ac.uk | |

| NMR Spectroscopy | Full ¹H and ¹³C spectra | Provides complete structural map | |

| 2D NMR (HMBC) | Confirms the C3-O-glucose and glucose-C6-O-coumaroyl linkages |

In Vitro Investigations of Biological Activities and Underlying Mechanisms

Antioxidant Activity: Free Radical Scavenging and Oxidative Stress Modulation

The antioxidant capacity of anthocyanins is a cornerstone of their biological activity. The structure of Pelargonidin (B1210327) 3-(6-p-coumaroyl)glucoside, featuring a pelargonidin core, a glucose moiety, and a p-coumaroyl group, is integral to its ability to neutralize free radicals and mitigate oxidative stress. The acylation with p-coumaric acid is believed to enhance the antioxidant potential compared to its non-acylated counterpart, pelargonidin-3-glucoside. This enhancement is attributed to the additional phenolic group from the coumaroyl moiety, which increases the molecule's ability to donate hydrogen atoms or electrons.

Direct Radical Scavenging Assays

Direct radical scavenging assays are fundamental in determining the antioxidant efficacy of a compound. Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific data for Pelargonidin 3-(6-p-coumaroyl)glucoside is not extensively documented, studies on similar acylated anthocyanins from sources like purple sweet potatoes have demonstrated potent radical scavenging activities. The presence of the p-coumaroyl group generally increases the scavenging capacity. The antioxidant activity of anthocyanins is typically measured by their ability to quench these stable radicals, with the results often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

| Assay | Compound Type | General Finding |

| DPPH Radical Scavenging | Acylated Pelargonidin Derivatives | Generally exhibit lower IC50 values compared to non-acylated counterparts, indicating higher scavenging activity. |

| ABTS Radical Scavenging | Acylated Anthocyanins | Show higher TEAC values, signifying greater antioxidant capacity. |

This table represents generalized findings for acylated pelargonidin derivatives based on the broader scientific literature on acylated anthocyanins.

Mechanisms of Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. The end products of lipid peroxidation, such as malondialdehyde (MDA), are markers of oxidative stress. Anthocyanins, including acylated forms like this compound, can inhibit lipid peroxidation by quenching lipid peroxyl radicals, thereby breaking the chain reaction. The lipophilicity conferred by the p-coumaroyl group may facilitate better interaction with lipid membranes, enhancing its protective effect against peroxidation.

Anti-inflammatory Effects in Cellular Models

Chronic inflammation is a key contributor to various diseases. This compound is expected to exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Modulation of Pro-inflammatory Mediators and Signaling Pathways

In vitro studies using cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), have shown that anthocyanins can effectively suppress the inflammatory response. This is achieved by inhibiting the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). Furthermore, these compounds can downregulate the expression of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively. A primary mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.

| Inflammatory Marker | Cell Line | General Effect of Acylated Anthocyanins |

| Nitric Oxide (NO) | RAW 264.7 | Significant reduction in production following LPS stimulation. |

| TNF-α | RAW 264.7 | Decreased secretion into the cell culture medium. |

| IL-6 | Macrophages | Downregulation of gene expression and protein levels. |

| NF-κB | Various | Inhibition of activation and nuclear translocation. |

This table illustrates the general anti-inflammatory effects of acylated anthocyanins in relevant cellular models.

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

The potential of this compound to combat cancer is being investigated through its effects on cancer cell proliferation and its ability to induce programmed cell death, or apoptosis.

Cell Cycle Arrest and Apoptotic Pathway Modulation

In various cancer cell lines, including those from the colon (e.g., Caco-2, HT-29) and other tissues, pelargonidin and its derivatives have been shown to inhibit cell growth. This is often achieved by inducing cell cycle arrest at specific checkpoints, such as the G1/S or G2/M phase, which prevents cancer cells from dividing and proliferating.

Furthermore, these compounds can trigger apoptosis through the modulation of key signaling pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. While specific studies on this compound are limited, the general findings for pelargonidin derivatives suggest a similar mechanism of action.

| Cancer Cell Line | Effect | Underlying Mechanism |

| Colon Cancer (e.g., Caco-2) | Inhibition of proliferation | Induction of cell cycle arrest and apoptosis. |

| Lung Cancer (e.g., A549) | Apoptosis induction | Increased oxidative stress within cancer cells. |

| Breast Cancer | Antiproliferative effects | Modulation of apoptotic pathways. |

This table summarizes the observed antiproliferative and apoptotic effects of pelargonidin and its derivatives on various cancer cell lines.

Impact on Cancer Cell Growth and Viability

The anticancer potential of pelargonidin and its glycosides has been explored in various cancer cell lines. While research specifically targeting this compound is limited, studies on its core structures, pelargonidin and pelargonidin-3-O-glucoside, provide significant insights.

The aglycone, pelargonidin, has demonstrated the ability to suppress the growth of human lung cancer A549 cells. nih.gov Treatment with pelargonidin led to a substantial decrease in cell viability and promoted apoptosis, a form of programmed cell death. nih.gov The mechanism appears to be linked to the promotion of oxidative stress within the cancer cells, characterized by an increase in thiobarbituric acid reactive substances (TBARS) and a reduction in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov This oxidative stress-regulated apoptosis suggests pelargonidin could be a candidate for anticancer research. nih.gov

Similarly, Pelargonidin-3-O-glucoside (P3G), the direct precursor to the coumaroyl-acylated form, is recognized for its antioxidant properties which may play a role in reducing the risk of chronic diseases, including cancer. nih.govresearchgate.net Research indicates that P3G has potential anticancer activity. mdpi.com Studies on structurally related anthocyanins, such as cyanidin-3-glucoside and peonidin-3-glucoside, have shown strong inhibitory effects on the growth of various cancer cells, including the HS578T breast cancer cell line. nih.gov These related compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the activation of caspase-3. nih.gov Furthermore, acylated pelargonidin derivatives extracted from red radish have been noted to act as both antioxidants and pro-oxidants depending on the conditions, with the pro-oxidant activity potentially contributing to their anticarcinogenic effects by inducing DNA damage in cancer cells. researchgate.net

Table 1: Effects of Pelargonidin and Related Anthocyanins on Cancer Cells This table is interactive. Click on the headers to sort the data.

| Compound | Cell Line | Observed Effects | Mechanism | Reference |

|---|---|---|---|---|

| Pelargonidin | A549 (Lung) | Decreased cell growth, increased apoptosis | Promotion of oxidative stress | nih.gov |

| Cyanidin-3-glucoside | HS578T (Breast) | Inhibition of cell growth, G2/M arrest, apoptosis | Down-regulation of CDK-1, CDK-2, Cyclin B1, Cyclin D1; Caspase-3 activation | nih.gov |

| Peonidin-3-glucoside | HS578T (Breast) | Inhibition of cell growth, G2/M arrest, apoptosis | Down-regulation of CDK-1, CDK-2, Cyclin B1, Cyclin E; Caspase-3 activation | nih.gov |

Antimicrobial and Anti-biofilm Properties

Flavonoids, including pelargonidin derivatives, are increasingly being investigated for their anti-infective properties. nih.gov Pelargonidin-3-O-glucoside is noted to possess antimicrobial properties. nih.gov

In the context of anti-biofilm activity, which is crucial for combating persistent bacterial infections, pelargonidin has shown notable effects. Studies evaluating its impact on Pseudomonas aeruginosa PAO1, an opportunistic human pathogen, revealed that pelargonidin could reduce biofilm formation. figshare.comresearchgate.net This activity was observed at sub-inhibitory concentrations, suggesting that the compound can interfere with biofilm development without necessarily killing the bacteria. researchgate.net However, it did not inhibit the production of pyocyanin, a key virulence factor in P. aeruginosa. figshare.com

In contrast, a study using a human whole blood culture model found that Pelargonidin-3-O-glucoside and its metabolites did not affect the phagocytosis or oxidative burst activity of leukocytes against Escherichia coli. nih.gov This indicates a lack of effect on key immune responses involved in the engulfment and destruction of bacteria in this specific model. nih.gov The antimicrobial mechanism of flavonoids can be complex, with some proposed actions including the inhibition of cytoplasmic membrane function and energy metabolism. nih.gov The presence of hydroxyl groups on the flavonoid structure is often linked to increased antibacterial activity. mdpi.com

Table 2: Anti-biofilm Activity of Pelargonidin This table is interactive. Click on the headers to sort the data.

| Compound | Microorganism | Concentration | Biofilm Inhibition (%) | Reference |

|---|---|---|---|---|

| Pelargonidin | Pseudomonas aeruginosa PAO1 | 0.125 MIC | Moderate (less than Delphinidin's 43%) | figshare.comresearchgate.net |

| Delphinidin | Pseudomonas aeruginosa PAO1 | 0.125 MIC (56.25 µg/mL) | 43% | figshare.comresearchgate.net |

Cellular Uptake and Intracellular Fate in Model Systems

The bioavailability and biological activity of anthocyanins like this compound are heavily dependent on their absorption and metabolism at a cellular level. The Caco-2 cell line, which mimics the human intestinal epithelium, is a common model for these studies. nih.govreading.ac.uk

Research shows that anthocyanins are taken up by Caco-2 cells in a concentration-dependent manner. nih.govreading.ac.ukmdpi.com Studies comparing different anthocyanin structures found that cyanidin-3-glucoside, which is more polar, was taken up more readily than the less polar pelargonidin-3-glucoside. nih.govmdpi.com This suggests that uptake may not occur via simple passive diffusion across the hydrophobic cell membrane but could involve facilitative transporters. mdpi.com The acylation with a p-coumaroyl group, as seen in this compound, increases the lipophilicity of the molecule, which may alter its transport mechanism and stability. researchgate.netresearchgate.net

Several factors have been identified that significantly influence the cellular uptake of pelargonidin glycosides.

pH: The pH of the surrounding environment plays a critical role. The uptake of pelargonidin-3-glucoside by Caco-2 cells increases as the pH decreases from 7.0 to 6.5. nih.govreading.ac.ukmdpi.com In one study, the uptake of pelargonidin-3-glucoside increased by 118% with this pH change. mdpi.com This enhanced uptake at a lower pH may be linked to the increased stability of the anthocyanin molecule in a more acidic environment and could indicate the involvement of a pH-dependent transport mechanism, such as a proton co-transporter. nih.govreading.ac.uk This suggests that the upper part of the small intestine (jejunum), which has a slightly acidic environment, could be a favorable site for absorption. reading.ac.uk

Co-presence of other compounds: The presence of glucose has been shown to reduce the cellular uptake of anthocyanins. nih.govreading.ac.uk This observation has led to the hypothesis that facilitative glucose transporters (GLUTs) may be involved in the transport of anthocyanins into the cell. nih.govreading.ac.uk The competition with glucose for these transporters would explain the reduced uptake.

Acylation: The acylation of anthocyanins with phenolic acids, such as p-coumaric acid, generally enhances their stability against degradation from factors like high temperature and pH. researchgate.net This increased stability could potentially lead to greater availability for cellular uptake.

Once inside the cell, anthocyanins can undergo metabolic transformations. However, studies using the Caco-2 cell model to investigate the uptake of pelargonidin-3-glucoside did not detect any intracellular metabolites. nih.govreading.ac.uk This suggests that in this specific intestinal cell model, the compound may be transported across the cell layer without being structurally altered.

Despite the lack of detected metabolism within the Caco-2 cells themselves, it is known that pelargonidin-3-O-glucoside is metabolized systemically after absorption in vivo. nih.gov Known plasma metabolites include 4-hydroxybenzoic acid, protocatechuic acid, and phloroglucinaldehyde. nih.gov These metabolites are the result of the breakdown of the parent anthocyanin structure. While these specific transformations were not observed directly within the cellular models discussed, their existence in vivo points to metabolic processes occurring after absorption, likely involving enzymes in the liver or other tissues, as well as the gut microbiota.

Structural Variants and Acylated Derivatives of Pelargonidin Glycosides

Identification and Characterization of Co-occurring Pelargonidin (B1210327) Derivatives

Pelargonidin 3-(6-p-coumaroyl)glucoside is seldom found in isolation within plant tissues. It is typically part of a complex mixture of related anthocyanins. These co-occurring derivatives can include non-acylated pelargonidin glycosides, as well as those acylated with different phenolic acids. For instance, in the flowers of red-purple Iberis umbellata and the red flowers of Erysimum × cheiri, various acylated pelargonidin glycosides have been identified. nih.gov

A notable example of this co-occurrence is found in red radish (Raphanus sativus), where the major anthocyanins are pelargonidin glycosides acylated with p-coumaric, ferulic, or caffeic acids. mdpi.com The non-acylated core structure, Pelargonidin 3-O-glucoside, often serves as a precursor or a co-pigment to its acylated forms. The presence and relative abundance of these derivatives are plant-specific and contribute to the unique color and stability profile of the plant's pigments.

The identification and characterization of these complex mixtures are typically achieved through advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise determination of the aglycone (pelargonidin), the type and position of sugar moieties, and the nature and attachment point of the acyl group.

| Plant Source Example | Co-occurring Pelargonidin Derivatives |

| Red Radish (Raphanus sativus) | Pelargonidin glycosides acylated with p-coumaric, ferulic, or caffeic acids. mdpi.com |

| Iberis umbellata (Red-purple flowers) | Various acylated pelargonidin glycosides. nih.gov |

| Erysimum × cheiri (Red flowers) | Various acylated pelargonidin glycosides. nih.gov |

| Strawberry (Fragaria × ananassa) | Primarily non-acylated Pelargonidin 3-O-glucoside. nih.gov |

Research on the Impact of Acylation on Molecular Structure and Stability Under Controlled Conditions

Acylation, the process of adding an acyl group (such as p-coumaroyl) to a molecule, has a profound impact on the structure and stability of anthocyanins like this compound. nih.gov Research has consistently shown that acylated anthocyanins exhibit enhanced stability compared to their non-acylated counterparts. nih.gov

The primary mechanism behind this increased stability is intramolecular co-pigmentation. nih.gov In this compound, the aromatic ring of the p-coumaric acid folds back to stack against the pyrylium (B1242799) ring of the pelargonidin core. This "sandwich-type" stacking provides steric hindrance and protects the electron-deficient flavylium (B80283) cation from nucleophilic attack by water molecules, a primary pathway for anthocyanin degradation. nih.govnih.gov This protective effect is crucial for maintaining the color and integrity of the anthocyanin, especially in neutral or near-neutral pH environments where the flavylium cation is less stable.

Studies have demonstrated this enhanced stability under various controlled conditions. For instance, research on petunidin-3-O-rutinoside-(trans-p-coumaroyl)-5-glucoside, an acylated anthocyanin, showed a 50% reduction after 12 days in solutions at pH 5 and 7, whereas its non-acylated counterpart was reduced by 85% under the same conditions. nih.gov Furthermore, diacylated anthocyanins, which have two acyl groups, have been found to be more stable against light, heat, and hydrogen peroxide than monoacylated anthocyanins. mdpi.com This is attributed to the increased protection of the anthocyanin core by multiple acyl groups. nih.gov

| Anthocyanin Type | Stability Characteristic | Protective Mechanism |

| Non-acylated | Less stable, prone to degradation by water. | Lacks intramolecular protection. |

| Mono-acylated (e.g., this compound) | More stable than non-acylated forms. nih.gov | Intramolecular co-pigmentation (sandwich stacking). nih.gov |

| Di-acylated | More stable than mono-acylated forms against light, heat, and oxidation. mdpi.com | Enhanced steric hindrance and protection of the flavylium core. nih.gov |

Comparative Biological Activities of this compound and its Related Derivatives

The structural modifications that enhance the stability of this compound also influence its biological activities, particularly its antioxidant capacity. Acylation with a phenolic acid like p-coumaric acid can significantly increase the antioxidant activity of the anthocyanin. nih.gov This is because the p-coumaric acid moiety itself possesses antioxidant properties, which are conferred to the entire molecule.

Comparative studies have shown that acylated anthocyanins can be more potent antioxidants than their non-acylated precursors. For example, the acylation of blueberry anthocyanins with p-coumaric acid and caffeic acid resulted in a notable increase in their radical-scavenging activity in both DPPH and β-carotene bleaching assays. nih.govnih.gov Specifically, after acylation with p-coumaric acid, the DPPH-radical-scavenging rate increased by 6.56%, and the inhibition ratio in the β-carotene-bleaching assay increased by 7.93%. nih.gov

However, the relationship between structure and antioxidant activity is complex. While acylation with p-coumaric acid generally enhances antioxidant potential, other structural features, such as the number and position of sugar groups, also play a role. nih.gov Some studies suggest that while glycosylation can increase stability, it might slightly decrease antioxidant activity due to steric hindrance during reactions. scispace.com For instance, it has been observed that in some contexts, anthocyanidin aglycones (the core structure without any sugars) show higher antioxidant activity than their glycosylated forms. acs.org

Despite these nuances, the general consensus from numerous studies is that the addition of a p-coumaroyl group to a pelargonidin glucoside to form this compound results in a molecule with both enhanced stability and potent antioxidant activity, making it a compound of significant interest in food science and nutritional research. nih.govnih.gov

| Compound/Derivative | Relative Antioxidant Activity | Key Findings |

| Pelargonidin (Aglycone) | Expected to have the lowest antioxidant activity among common anthocyanidins. nih.gov | The absence of an o-dihydroxyl group on the B-ring makes it less potent than cyanidin (B77932) or delphinidin. nih.gov |

| Pelargonidin 3-O-glucoside (Non-acylated) | Generally lower than the acylated form. | Glycosylation can sometimes decrease antioxidant activity compared to the aglycone due to steric hindrance. scispace.com |

| This compound (Acylated) | Significantly increased antioxidant activity compared to the non-acylated form. nih.gov | The p-coumaric acid moiety contributes its own antioxidant capacity to the molecule. nih.gov |

Future Directions in Pelargonidin 3 6 P Coumaroyl Glucoside Research

Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Roles

A comprehensive understanding of the roles of Pelargonidin (B1210327) 3-(6-p-coumaroyl)glucoside requires moving beyond single-level analysis. The integration of various "omics" disciplines—such as transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a holistic picture of its function within a biological system. peerj.comaspect-analytics.com Such multi-omics strategies are increasingly being used to unravel the complex mechanisms underlying various biological processes. nih.govnih.gov

In the context of Pelargonidin 3-(6-p-coumaroyl)glucoside, this integrated approach can connect the dots between gene expression, protein function, and the resulting metabolic profile. For instance, a combined analysis could reveal how environmental stressors trigger the expression of specific genes (transcriptomics), leading to the production of enzymes (proteomics) involved in the flavonoid biosynthesis pathway, which ultimately results in the accumulation of this compound (metabolomics). semanticscholar.org A study on Papaver nudicaule (Iceland poppy) successfully used a multi-omics approach to investigate the biosynthesis of nudicaulins, which are derived from pelargonidin glycosides. semanticscholar.org This research identified candidate genes and proteins for all biosynthetic steps by combining transcriptome, proteome, and metabolome data across different stages of petal development. semanticscholar.org

Future research can apply this model directly to plants known to produce this compound. By correlating the abundance of this specific anthocyanin with gene and protein expression data, researchers can identify novel regulatory genes, transcription factors, and biosynthetic enzymes that control its production and accumulation. This knowledge is fundamental for understanding its ecological roles, such as attracting pollinators or protecting against pathogens, and for developing targeted biotechnological applications.

| Omics Layer | Objective | Potential Insights for this compound | Relevant Studies |

|---|---|---|---|

| Metabolomics | To quantify the accumulation of the compound and its precursors (e.g., pelargonidin 3-O-glucoside, p-coumaric acid) under different conditions. | Identifies the metabolic context and dynamics of biosynthesis. Maps precursor-product relationships. | semanticscholar.orgplos.org |

| Transcriptomics | To identify genes whose expression patterns correlate with the compound's accumulation. | Discovery of key biosynthetic genes (e.g., acyltransferases), regulatory transcription factors, and transporter genes. | semanticscholar.orgresearchgate.net |

| Proteomics | To identify and quantify the proteins (enzymes) present when the compound is actively synthesized. | Confirms the functional expression of biosynthetic enzymes and identifies post-translational modifications that may regulate their activity. | semanticscholar.org |

| Integrative Analysis | To build a comprehensive network model of the compound's biosynthesis and regulation. | Provides a systems-level understanding of how genetic information is translated into a specific chemical phenotype. | peerj.commdpi.com |

Biotechnological Approaches for Enhanced Biosynthesis and Targeted Accumulation in Plants

The low natural abundance of many specialized plant metabolites, including acylated anthocyanins like this compound, often limits their study and application. phcogrev.com Biotechnology offers promising strategies to overcome this limitation by enhancing the biosynthesis and directing the accumulation of this compound in plants or microbial systems.

Metabolic engineering is a key approach. This involves the targeted modification of a plant's genetic makeup to increase the production of a desired compound. For this compound, this could involve:

Enhancing Precursor Supply: The biosynthesis of this compound requires two main precursors: pelargonidin 3-O-glucoside and p-coumaroyl-CoA. semanticscholar.org Engineering strategies could focus on upregulating the pathways that produce these specific molecules.

Introducing or Upregulating Specific Acyltransferases: The final step in the biosynthesis is the attachment of a p-coumaroyl group to the glucoside moiety. Identifying and overexpressing the specific acyltransferase responsible for this reaction is crucial for maximizing the yield of the target compound over other pelargonidin derivatives. plos.org

Plant tissue culture and hairy root culture systems provide contained, controllable environments for producing high-value compounds. phcogrev.com These in vitro systems can be optimized by adjusting media composition, hormone levels, and applying elicitors (stress factors) to stimulate the production of secondary metabolites. Furthermore, synthetic biology approaches could be used to transfer the entire biosynthetic pathway into microorganisms like E. coli or yeast, creating cellular factories for scalable and cost-effective production.

| Approach | Description | Potential Outcome for this compound | Relevant Studies |

|---|---|---|---|

| Metabolic Engineering | Modification of genetic pathways within the host plant to increase flux towards the target compound. | Plants with significantly higher concentrations of the compound in specific tissues (e.g., fruit, petals). | semanticscholar.org |

| Plant Tissue Culture | Growing plant cells or tissues in a sterile, controlled laboratory environment. | Consistent, year-round production independent of climate and geography. Optimization of yield through elicitation. | phcogrev.com |

| Synthetic Biology | Reconstructing the biosynthetic pathway in a microbial host (e.g., yeast). | Scalable, fermenter-based production of the pure compound, simplifying extraction and purification. | phcogrev.com |

Elucidation of Novel Biological Mechanisms and Target Identification for Potential Applications

While the parent compound, Pelargonidin-3-O-glucoside, is known for its anti-inflammatory properties, the specific biological activities of its coumaroylated form remain largely unexplored. nih.gov The addition of the p-coumaric acid moiety can significantly alter the compound's chemical properties, such as its stability, solubility, and ability to interact with biological targets. Future research must focus on systematically screening this compound for various bioactivities and identifying its molecular targets.

Research on structurally similar anthocyanins provides a roadmap for these investigations. For example, Pelargonidin-3-O-glucoside has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and JNK MAPK signaling pathways. nih.gov A key future direction will be to determine if this compound shares these targets and whether the acylation enhances its inhibitory potency. Similarly, the discovery of Pelargonidin-3-O-rutinoside as an α-glucosidase inhibitor suggests that this compound should also be evaluated for its potential in managing hyperglycemia. rsc.org

Theoretical studies have suggested that pelargonidin and its glucosides are potent antioxidants and may act as inhibitors of enzymes like hydroxyacyl-coenzyme A dehydrogenase. mdpi.com Experimental validation of these predictions for this compound is a critical next step. Identifying specific protein targets through techniques like affinity chromatography, mass spectrometry-based proteomics, and molecular docking will be essential to translate observed bioactivities into potential therapeutic or functional food applications.

| Potential Biological Target | Associated Biological Activity | Rationale for Investigation | Relevant Studies |

|---|---|---|---|

| NF-κB and MAPK Pathways | Anti-inflammatory | The core pelargonidin-3-glucoside structure is a known inhibitor; the p-coumaroyl group may enhance this activity. | nih.gov |

| α-Glucosidase | Anti-diabetic (Postprandial Hyperglycemia) | Other pelargonidin glycosides have shown potent inhibitory activity against this enzyme. | rsc.org |

| Hydroxyacyl-coenzyme A Dehydrogenase (HAD) | Metabolic Regulation | Theoretical models predict an inhibitory interaction, which requires experimental confirmation. | mdpi.com |

| Tyrosinase | Skin-whitening / Hyperpigmentation control | Many flavonoids are known to inhibit this key enzyme in melanin (B1238610) production. | researchgate.net |

Q & A

Q. What is the biosynthetic pathway of Pelargonidin 3-(6-p-coumaroyl)glucoside in plants, and how can intermediates be tracked experimentally?

this compound is derived from simpler anthocyanins like pelargonidin 3-O-glucoside through sequential glycosylation and acylation. Key intermediates include pelargonidin 3-O-glucoside, pelargonidin 3,5-O-diglucoside, and acylated derivatives. To track these intermediates, researchers employ HPLC-ESI-MS/MS with targeted precursor ion scanning (e.g., m/z 433.11 for pelargonidin aglycone fragments) and hierarchical clustering analysis (HCL) to group structurally related compounds . Quantification at different developmental stages (e.g., petal maturation) using internal standards and ANOVA for statistical validation is critical .

Q. How is the structural elucidation of this compound performed, particularly its glycosylation and acylation patterns?

Structural characterization involves:

- NMR spectroscopy : 3D HSQC-TOCSY to resolve glycosidic linkages and confirm the coumaroyl moiety at the 6''-position of glucose .

- Mass spectrometry : ESI-MS/MS fragmentation to identify neutral losses (e.g., m/z 162 for glucose, m/z 146 for coumaric acid) and aglycone ions .

- Partial hydrolysis : Acidic or enzymatic cleavage to isolate pelargonidin aglycone and sugar residues, followed by chromatographic separation .

Advanced Research Questions

Q. What role does the 6-p-coumaroyl group play in the stability and bioactivity of this compound compared to non-acylated analogs?

The 6-p-coumaroyl group enhances thermal stability and pH resistance by reducing oxidative degradation. Methodologically, stability is tested via spectrophotometric monitoring under varying pH (2.0–7.0) and temperatures (25–100°C). Bioactivity assays (e.g., α-glucosidase inhibition) reveal that acylation lowers IC50 values (e.g., 1.69 μM for acylated derivatives vs. 10.35 μM for pelargonidin 3-glucoside), suggesting improved enzyme-binding affinity due to hydrophobic interactions .

Q. How can chemometric models improve the quantification of this compound in complex matrices like plant extracts or wines?

Orthogonal Partial Least Squares (OPLS) models integrate visible (400–700 nm) and mid-infrared (MIR) spectra to predict concentrations. Key variables include:

- Visible range: Absorbance peaks at 520 nm for anthocyanin chromophores.

- MIR range: VIP scores >1.5 for wavenumbers like 1285 cm⁻¹ (flavonoid tannins) and 2260 cm⁻¹ (acetylated derivatives). Calibration requires RMSEP <0.73 and R² >0.87, validated via cross-dataset testing .

Q. What experimental approaches identify tissue-specific accumulation patterns of this compound?

- Spatial mapping : Laser microdissection coupled with LC-MS/MS to compare anthocyanin profiles in petals vs. leaves .

- Developmental staging : Time-course HPLC-ESI-MS/MS analysis of petals (S1–S3 stages) reveals >90% accumulation in mature tissues (S3), with pelargonidin 3-O-glucoside as the dominant precursor (62.5% at S1) .

Q. How do abiotic stressors (e.g., light, temperature) influence the biosynthesis of acylated pelargonidin derivatives?

Experimental designs involve:

- Controlled stress assays : UV-B exposure or cold shocks applied to plant tissues, followed by qRT-PCR to measure UGT (UDP-glucosyltransferase) and AT (acyltransferase) gene expression via the 2^(-ΔΔC(T)) method .

- Metabolite correlation : Positive correlations (Pearson’s r >0.8) between stress-induced gene expression and this compound levels, quantified via MRM-LC-MS .

Methodological Notes

- Abbreviations : Full chemical names used; acronyms (e.g., HCL, OPLS) defined at first mention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.